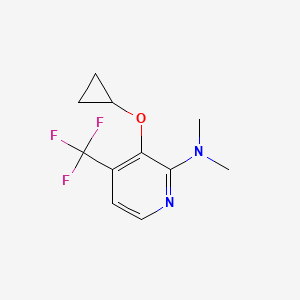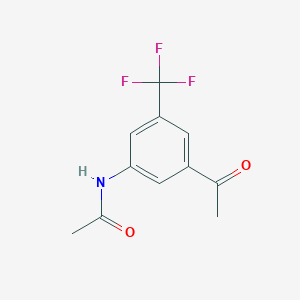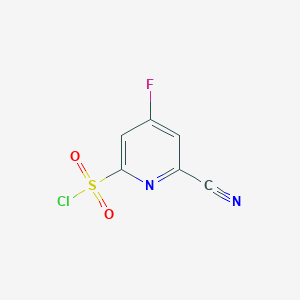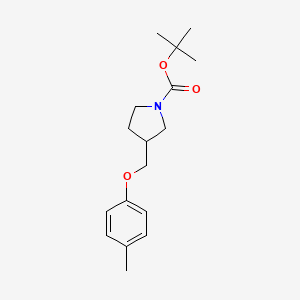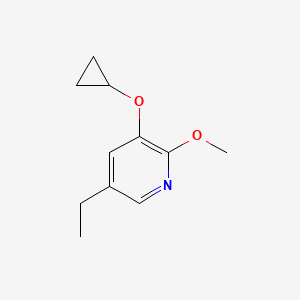
3-Cyclopropoxy-5-ethyl-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-5-ethyl-2-methoxypyridine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methoxy group attached to a pyridine ring. It is primarily used in research and development and is not intended for direct human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-ethyl-2-methoxypyridine can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is known for its mild reaction conditions and functional group tolerance. The general process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable and cost-effective reagents, and ensuring that the process is environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-5-ethyl-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-5-ethyl-2-methoxypyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The specific mechanism of action for 3-Cyclopropoxy-5-ethyl-2-methoxypyridine depends on its application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary widely, from signal transduction to metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxypyridine: A substituted pyridine with a methoxy group, used in various chemical reactions.
2-Fluoro-4-methylpyridine: Used in the synthesis of p38α mitogen-activated protein kinase inhibitors.
Uniqueness
3-Cyclopropoxy-5-ethyl-2-methoxypyridine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable in research applications where specific interactions or reactions are desired.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-ethyl-2-methoxypyridine |
InChI |
InChI=1S/C11H15NO2/c1-3-8-6-10(14-9-4-5-9)11(13-2)12-7-8/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
SRPHEWPRMPVAQI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)OC)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


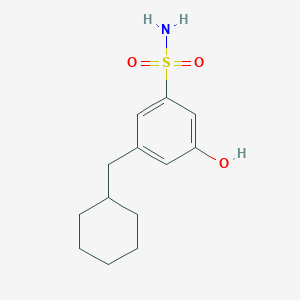
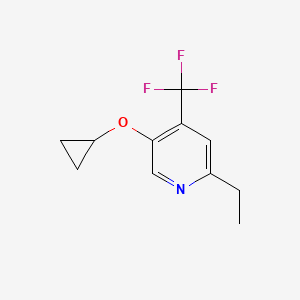

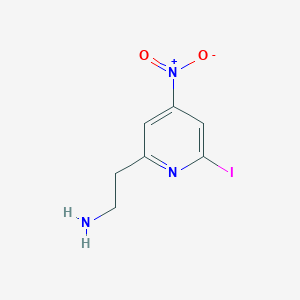
![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)

